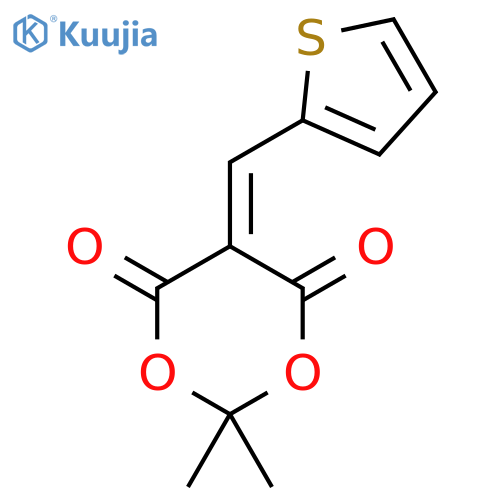Cas no 15875-50-0 (1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en))
1,3-ジオキサン-4,6-ジオン、2,2-ジメチル-5-(2-チエニルメチレン)- (en) は、チオフェン環を有する特異な構造を持つ有機化合物です。この化合物は、1,3-ジオキサン-4,6-ジオン骨格に2,2-ジメチル基とチオフェン誘導体が結合しており、高い反応性と安定性を兼ね備えています。特に、チオフェン環の電子豊富性により、有機合成中間体として有用であり、医薬品や機能性材料の合成において重要な役割を果たします。また、結晶性が良好で取り扱いが容易な点も特徴です。

15875-50-0 structure
商品名:1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)
1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)
- 4.6-Dioxo-2.2-dimethyl-5-<
- pyrrolyl-(2)-methylen>
- -1.3-dioxan
- NSC332449
- AC1L7C5F
- MLS000851246
- 2,2-dimethyl-5-(2-thenylidene)-1,3-dioxane-4,6-dione
- Maybridge4_000388
- 2,2-dimethyl-5-thiophen-2-ylmethylene-[1,3]dioxane-4,6-dione
- 2,2-DIMETHYL-5-(1H-PYRROL-2-YLMETHYLENE)-1,3-DIOXANE-4,6-DIONE
- 4,6-Dioxo-2,2-dimethyl-5-<
- thienyliden-(2)>
- -1,3-dioxan
- 2,2-dimethyl-5-pyrrol-2-ylmethylene-[1,3]dioxane-4,6-dione
- CTK8H7170
- 5-(2-thienylmethylene)-2,2-dimethyl-1,3--dioxane-4,6-dione
- 2,2-dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione
- 4,6-Dioxo-2,2-dimethyl-5-(thienyliden-(2))-1,3-dioxan
- Thienyliden-meldrumsaeure
- AC1Q2CTM
- 2,2-dimethyl-5-(pyrrol-2-ylidine)-1,3-dioxane-4,6-dione
- 4.6-Dioxo-2.2-dimethyl-5-< pyrrolyl-(2)-methylen> -1.3-dioxan; NSC332449; AC1L7C5F; MLS000851246; 2,2-dimethyl-5-(2-thenylidene)-1,3-dioxane-4,6-dione; Maybridge4_000388; 2,2-dimethyl-5-thiophen-2-ylmethylene-[1,3]dioxane-4,6-dione; 2,2-DIMETHYL-5-(1H-PYRROL-2-YLMETHYLENE)-1,3-DIOXANE-4,6-DIONE; 4,6-Dioxo-2,2-dimethyl-5-< thienyliden-(2)> -1,3-dioxan; 2,2-dimethyl-5-pyrrol-2-ylmethylene-[1,3]dioxane-4,6-dione; CTK8H7170; 5-(
- 2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione
- 5B-062
- 15875-50-0
- 2,2-dimethyl-5-(thiophen-2-ylmethylidene)-1,3-dioxane-4,6-dione
- HMS549H11
- MFCD00106876
- CS-0358930
- AKOS002529753
- 2,2-dimethyl-5-[(thiophen-2-yl)methylidene]-1,3-dioxane-4,6-dione
- CHEMBL1214222
- CDS1_000517
- SCHEMBL9198596
- DivK1c_001557
- Maybridge1_002805
- STK045606
-
- MDL: MFCD00106876
- インチ: InChI=1S/C11H10O4S/c1-11(2)14-9(12)8(10(13)15-11)6-7-4-3-5-16-7/h3-6H,1-2H3
- InChIKey: NUWFXIJTIAJXML-UHFFFAOYSA-N
- ほほえんだ: CC1(OC(=O)C(=CC2=CC=CS2)C(=O)O1)C
計算された属性
- せいみつぶんしりょう: 238.03
- どういたいしつりょう: 238.02997997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 80.8Ų
じっけんとくせい
- PSA: 52.6
1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 5B-062-1MG |
2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-062-1G |
2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-062-10G |
2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| abcr | AB163138-10 g |
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | 10g |
€482.50 | 2023-05-08 | ||
| Key Organics Ltd | 5B-062-10MG |
2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 5B-062-5G |
2,2-dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| abcr | AB163138-5g |
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione; . |
15875-50-0 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163138-1g |
2,2-Dimethyl-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione; . |
15875-50-0 | 1g |
€211.30 | 2024-06-10 | ||
| Ambeed | A593302-1g |
2,2-Dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | 95+% | 1g |
$612.0 | 2024-04-23 | |
| A2B Chem LLC | AF02489-1mg |
2,2-Dimethyl-5-(thiophen-2-ylmethylene)-1,3-dioxane-4,6-dione |
15875-50-0 | >90% | 1mg |
$201.00 | 2024-04-20 |
1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en) 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
15875-50-0 (1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)) 関連製品
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:15875-50-0)1,3-dioxane-4,6-dione, 2,2-dimethyl-5-(2-thienylmethylene)- (en)

清らかである:99%
はかる:1g
価格 ($):551.0